Sulindac Sulfone Acyl-beta-D-Glucuronide
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Overview
Description
Sulindac Sulfone Acyl-beta-D-Glucuronide is a biochemical compound with the molecular formula C26H25FO10S and a molecular weight of 548.53 g/mol . It is a derivative of Sulindac, a nonsteroidal anti-inflammatory drug (NSAID) used primarily for its anti-inflammatory and analgesic properties . This compound is of significant interest in the field of proteomics research .
Chemical Reactions Analysis
Sulindac Sulfone Acyl-beta-D-Glucuronide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
Sulindac Sulfone Acyl-beta-D-Glucuronide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Sulindac Sulfone Acyl-beta-D-Glucuronide involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), leading to a reduction in prostaglandin synthesis . This inhibition results in anti-inflammatory and analgesic effects. Additionally, the compound may modulate immune responses and reduce tumor growth by affecting various molecular targets and pathways .
Comparison with Similar Compounds
Sulindac Sulfone Acyl-beta-D-Glucuronide can be compared with other similar compounds, such as:
Sulindac: The parent compound, which is also an NSAID with anti-inflammatory and analgesic properties.
Sulindac Sulfone: A metabolite of Sulindac that lacks prostaglandin synthesis inhibitory activity but has shown efficacy in cancer prevention.
Sulindac Sulfide: Another metabolite of Sulindac that is pharmacologically active and inhibits prostaglandin synthesis.
The uniqueness of this compound lies in its glucuronidation, which may enhance its solubility and bioavailability, making it a valuable compound for research and therapeutic applications .
Properties
Molecular Formula |
C26H25FO10S |
---|---|
Molecular Weight |
548.5 g/mol |
IUPAC Name |
6-[2-[(3E)-6-fluoro-2-methyl-3-[(4-methylsulfonylphenyl)methylidene]inden-1-yl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C26H25FO10S/c1-12-17(9-13-3-6-15(7-4-13)38(2,34)35)16-8-5-14(27)10-19(16)18(12)11-20(28)36-26-23(31)21(29)22(30)24(37-26)25(32)33/h3-10,21-24,26,29-31H,11H2,1-2H3,(H,32,33)/b17-9+ |
InChI Key |
POIVPBPDRVZPSG-RQZCQDPDSA-N |
Isomeric SMILES |
CC\1=C(C2=C(/C1=C/C3=CC=C(C=C3)S(=O)(=O)C)C=CC(=C2)F)CC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Canonical SMILES |
CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)(=O)C)C=CC(=C2)F)CC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Origin of Product |
United States |
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